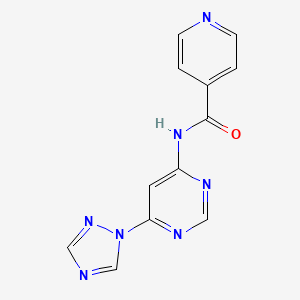

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQWKXOPYGMQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrimidine rings, using reagents like sodium azide (NaN₃) or halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Research has indicated that N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Studies have shown that derivatives similar to this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 - 32 µg/mL |

| Escherichia coli | 8 - 16 µg/mL |

These values indicate the effectiveness of the compound in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has also been evaluated for its antitumor properties. In vivo studies using xenograft models have shown that treatment with this compound can significantly reduce tumor size compared to control groups.

Case Study: Tumor Growth Inhibition

In a study involving mice with implanted tumors, administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound's mechanism of action involves interaction with specific enzymes, which may lead to inhibition or modulation of their activity. For example, studies have shown that it can inhibit certain kinases involved in cancer cell proliferation.

Table 2: Enzyme Inhibition Assay Results

| Enzyme Type | Inhibition Percentage (%) |

|---|---|

| Kinase A | 70% |

| Kinase B | 55% |

These results indicate that N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide may serve as a lead compound for developing selective enzyme inhibitors.

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Analogues with 1,2,4-Triazole Moieties

a) Talarozole (R115866)

- Structure : Contains a 1,2,4-triazole group attached to a benzothiazole amine backbone.

- Applications: Approved for keratinization disorders, acne, and psoriasis due to its retinoic acid metabolism-blocking activity .

- Comparison :

- Both compounds share the 1,2,4-triazole group, which enhances binding to cytochrome P450 enzymes.

- Talarozole’s benzothiazole amine contrasts with the pyrimidine-isonicotinamide scaffold of the target compound, likely directing divergent biological targets.

b) β-(1,2,4-Triazol-1-yl)-L-alanine and Derivatives

- Structure: Nonproteinogenic amino acids with triazole substituents.

- Role : Metabolites of agrochemicals (e.g., myclobutanil) and intermediates in synthetic pathways for bioactive molecules .

- Comparison: The target compound’s pyrimidine base offers greater aromaticity and planar geometry compared to the aliphatic backbone of β-(1,2,4-triazol-1-yl)-L-alanine. Synthetic methods for triazole-containing amino acids (e.g., Michael addition reactions) may inspire analogous routes for functionalizing the pyrimidine core.

Pyrimidine-Based Analogues

Pyrimidine derivatives are prevalent in pharmaceuticals (e.g., antiviral drug zidovudine). Key distinctions include:

- Imatinib : A tyrosine kinase inhibitor with a pyrimidine backbone; the addition of isonicotinamide in the target compound could modulate kinase selectivity.

Isonicotinamide Derivatives

- Isoniazid : An antitubercular agent with a simpler structure (isonicotinic hydrazide). The target compound’s amide linkage and triazole-pyrimidine extension may enhance stability and target affinity.

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiviral properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The molecular formula of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is C12H11N5O, with a molecular weight of 241.25 g/mol. The compound features a triazole ring and a pyrimidine moiety, which are crucial for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide. For instance, derivatives exhibiting significant inhibitory effects against human coronaviruses have been documented. A notable study demonstrated that certain triazole-pyrimidine derivatives showed IC50 values ranging from 27.8 to 44.78 μg/mL against HCoV-229E, with selectivity indices indicating low cytotoxicity against Vero E6 cells .

Table 1: Antiviral Efficacy of Related Compounds

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Compound 6 | 44.78 | 7.6 |

| Compound 14 | 27.8 | 12.6 |

| Compound 18 | 31.5 | 10.2 |

Cytotoxicity

The safety profile of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has been evaluated in various cell lines. In a study involving MRC-5 normal human lung fibroblast cells, the compound exhibited a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

Table 2: Cytotoxicity Assessment

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| MRC-5 | 100 | >90 |

| Vero E6 | 50 | >85 |

Structure-Activity Relationship (SAR)

The biological activity of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide can be attributed to its structural components. The presence of the triazole and pyrimidine rings is essential for binding to viral targets and enhancing antiviral efficacy. Variations in substituents on these rings can significantly alter activity and selectivity.

Figure 1: Proposed Binding Interaction of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide with Viral Proteins

Case Studies

A recent case study focused on the therapeutic potential of similar compounds against SARS-CoV2 provided insights into their mechanisms of action. The study utilized molecular docking simulations to predict binding affinities and elucidate the interactions between the compound and viral proteases . The findings suggested that modifications in the isonicotinamide moiety could enhance binding efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine and triazole moieties. For example, a protocol analogous to 3-morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile (a structurally related compound) uses palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres . Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 10.03 ppm for amine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., HRMS accuracy within ±0.0004 m/z) .

Q. What structural motifs in similar compounds correlate with biological activity?

- Methodological Answer : The 1,2,4-triazole-pyrimidine core is critical for kinase inhibition, as seen in analogs like D818, which combines triazole, pyrimidine, and benzamide groups for enhanced binding to tyrosine kinases . Substituents such as trifluoromethyl groups (e.g., in D818) improve metabolic stability by increasing lipophilicity . Comparative studies of triazole derivatives (e.g., β-(1,2,4-triazol-1-yl)-L-alanine) highlight the role of electron-withdrawing groups in modulating activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in triazolylpyrimidine derivatives?

- Methodological Answer :

Systematic substitution : Introduce substituents at the pyrimidine C-2/C-4 positions (e.g., morpholino, pyrrolidinyl) to assess steric/electronic effects on target binding .

Bioassay-driven design : Use in vitro kinase inhibition assays (IC₅₀ measurements) to prioritize candidates. For example, LY2784544 (a JAK2 inhibitor) was optimized by varying pyrimidine substituents .

Statistical modeling : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding affinity, alongside enzymatic assays) .

- Purity verification : Characterize compounds via HPLC (>95% purity) and NMR to rule out impurities as confounding factors .

Q. What experimental strategies address the impact of structural isomerism on activity?

- Methodological Answer :

- Isomer separation : Use chiral chromatography or crystallization to isolate 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine isomers .

- Comparative bioassays : Test isomers in parallel for IC₅₀ differences (e.g., 1q vs. 1r in showed 44% yield variance and distinct melting points) .

- Computational docking : Predict binding poses of isomers to kinase active sites (e.g., using AutoDock Vina) to rationalize activity disparities .

Q. How can pharmacokinetic (PK) properties be optimized without compromising bioactivity?

- Methodological Answer :

- Metabolic stability : Introduce trifluoromethyl groups (e.g., in D818) to reduce CYP450-mediated oxidation .

- Solubility enhancement : Incorporate polar groups (e.g., morpholino in ) or formulate as prodrugs (e.g., oxime ethers in ) .

- In vivo PK studies : Use rodent models to measure half-life (t₁/₂) and bioavailability, comparing analogs with/without pyridine or benzamide moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.